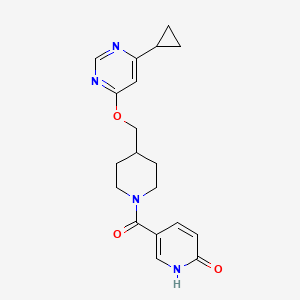
5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic compound with a complex structure involving multiple functional groups. This compound has shown potential in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves several key steps:
Formation of Cyclopropylpyrimidine: : The initial step involves the synthesis of 6-cyclopropylpyrimidine through the cyclization of appropriate starting materials.
Oxy-methylation: : This step introduces the oxy-methyl group to the cyclopropylpyrimidine ring.
Attachment to Piperidine: : The next step involves coupling the oxy-methylated cyclopropylpyrimidine with piperidine.
Final Coupling with Pyridin-2(1H)-one: : The last step involves coupling the piperidine-1-carbonyl intermediate with pyridin-2(1H)-one to complete the synthesis.
Industrial Production Methods: : Industrial-scale production may use optimized versions of the above methods, with adjustments to reaction conditions, catalysts, and purification processes to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving oxygen or other oxidizing agents, resulting in the formation of various oxidized derivatives.
Reduction: : Reduction reactions may be less common but can be performed using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: : The compound can participate in substitution reactions, where functional groups within the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas.
Substitution Reagents: : Halogens, alkylating agents, nucleophiles.
Major Products
Oxidation Products: : Various oxidized forms of the compound.
Reduction Products: : Reduced derivatives.
Substitution Products: : Compounds with modified functional groups depending on the specific substitution reactions.
Scientific Research Applications
5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one has wide-ranging applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic effects in various diseases.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells. Its precise mechanism may involve binding to enzymes or receptors, thereby modulating biochemical pathways. The pathways involved could include inhibition or activation of specific proteins or enzymes, ultimately leading to changes in cellular functions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as derivatives of pyrimidine or piperidine, 5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one stands out due to its unique combination of functional groups and the cyclopropylpyrimidine moiety. Similar compounds include:
Pyrimidine derivatives with different substituents.
Piperidine-containing compounds with various functional groups.
Other pyridin-2(1H)-one based molecules.
Properties
IUPAC Name |
5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-17-4-3-15(10-20-17)19(25)23-7-5-13(6-8-23)11-26-18-9-16(14-1-2-14)21-12-22-18/h3-4,9-10,12-14H,1-2,5-8,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAXJINDVVEUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2943762.png)

![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)
![(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)

![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)
![ethyl 4-({7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2943773.png)

![methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B2943775.png)
![N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)

